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Compound of Interest

Compound Name: SB-657510

Cat. No.: B1662956 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure,

properties, and biological activity of SB-657510, a potent and selective antagonist of the

urotensin-II receptor (UTR). This document is intended to serve as a valuable resource for

researchers and professionals involved in cardiovascular research and drug development.

Chemical Structure and Properties
SB-657510, with the IUPAC name 2-Bromo-N-[4-chloro-3-[[(3R)-1-methyl-3-

pyrrolidinyl]oxy]phenyl]-4,5-dimethoxybenzenesulfonamide, is a small molecule antagonist of

the urotensin-II receptor.[1][2][3][4] Its chemical and physical properties are summarized in the

tables below.
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Property Value

IUPAC Name

2-Bromo-N-[4-chloro-3-[[(3R)-1-methyl-3-

pyrrolidinyl]oxy]phenyl]-4,5-

dimethoxybenzenesulfonamide[1][2][3]

CAS Number 474960-44-6[1][4]

SMILES

O=S(C1=CC(OC)=C(OC)C=C1Br)

(NC2=CC=C(Cl)C(O[C@H]3CN(C)CC3)=C2)=O

[1]

InChI

InChI=1S/C19H22BrClN2O5S/c1-23-7-6-13(11-

23)28-16-8-12(4-5-15(16)21)22-29(24,25)19-10-

18(27-3)17(26-2)9-14(19)20/h4-5,8-

10,13,22H,6-7,11H2,1-3H3/t13-/m1/s1[1][4]

Physicochemical Properties
Property Value

Molecular Formula C19H22BrClN2O5S[1][4]

Molecular Weight 505.81 g/mol [1][2][3]

Appearance Solid[4]

Purity ≥98% (HPLC)[3]

Solubility
DMSO: Sparingly soluble (1-10 mg/ml), Ethanol:

Slightly soluble (0.1-1 mg/ml)[4]

Storage
Powder: -20°C for 3 years; In solvent: -80°C for

1 year[5]

Biological Activity and Mechanism of Action
SB-657510 is a selective and potent competitive antagonist of the urotensin-II receptor (UTR),

a G protein-coupled receptor (GPCR).[1][3] Urotensin-II is the most potent known

vasoconstrictor and is implicated in a variety of cardiovascular diseases.[6] SB-657510 exerts
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its effects by blocking the binding of urotensin-II to the UTR, thereby inhibiting its downstream

signaling pathways.

Urotensin-II Receptor Signaling Pathway
The binding of urotensin-II to its receptor (UTR) primarily activates the Gαq subunit of the

heterotrimeric G protein.[6] This initiates a signaling cascade involving the activation of

phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)

into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of

intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein

kinase C (PKC). Elevated intracellular Ca2+ and PKC activation lead to various cellular

responses, including vasoconstriction, cell proliferation, and inflammation. SB-657510 blocks

the initial step of this pathway by preventing urotensin-II from binding to the UTR.
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Caption: Urotensin-II Receptor Signaling Pathway and Inhibition by SB-657510.

Pharmacological Data
The inhibitory activity of SB-657510 has been characterized in various in vitro assays.
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Parameter Species Value

Ki Human 61 nM

Monkey 17 nM

Cat 30 nM

Rat 65 nM

Mouse 56 nM

IC50 (Ca2+ mobilization) - 180 nM[1]

EC50 (vasoconstriction

antagonism)
Mammalian arteries/aortae 50 - 189 nM[1]

Experimental Protocols
Detailed methodologies for key experiments involving SB-657510 are provided below. These

protocols are based on established methods and may require optimization for specific

experimental conditions.

Synthesis and Purification of SB-657510
A specific, detailed synthesis protocol for SB-657510 is not publicly available. However, based

on its chemical structure, a plausible synthetic route would involve the coupling of a substituted

benzenesulfonyl chloride with a substituted aniline. The synthesis of the key intermediates, 2-

bromo-4,5-dimethoxybenzenesulfonyl chloride and 4-chloro-3-[[(3R)-1-methyl-3-

pyrrolidinyl]oxy]aniline, would be required. The final product would likely be purified by column

chromatography on silica gel followed by recrystallization or by preparative high-performance

liquid chromatography (HPLC).

Purification (General Procedure): Crude SB-657510 can be purified using reversed-phase

HPLC. A C18 column is typically used with a mobile phase gradient of acetonitrile and water,

often with a modifier such as trifluoroacetic acid (TFA) or formic acid. The fractions containing

the pure product are collected, combined, and lyophilized to yield the final compound. Purity is

typically assessed by analytical HPLC and structural identity confirmed by mass spectrometry

and NMR.
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Caption: General Purification Workflow for SB-657510.

Urotensin-II Receptor Radioligand Binding Assay
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This assay is used to determine the binding affinity (Ki) of SB-657510 for the urotensin-II

receptor.

Materials:

Membranes from cells expressing the urotensin-II receptor (e.g., HEK293-UTR)

Radiolabeled ligand (e.g., [³H]SB-657510 or [¹²⁵I]Urotensin-II)

SB-657510 (unlabeled)

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

96-well plates

Glass fiber filters

Scintillation fluid and counter

Procedure:

Prepare serial dilutions of unlabeled SB-657510 in binding buffer.

In a 96-well plate, add binding buffer, a fixed concentration of radiolabeled ligand, and

varying concentrations of unlabeled SB-657510.

Add the cell membrane preparation to initiate the binding reaction.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) with gentle

agitation to reach equilibrium.

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity

using a scintillation counter.
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Non-specific binding is determined in the presence of a high concentration of unlabeled

urotensin-II.

Specific binding is calculated by subtracting non-specific binding from total binding.

The IC50 value is determined by non-linear regression analysis of the competition binding

data, and the Ki value is calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay
This functional assay measures the ability of SB-657510 to inhibit urotensin-II-induced

increases in intracellular calcium concentration.

Materials:

Cells expressing the urotensin-II receptor (e.g., CHO-UTR or HEK293-UTR)

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

Urotensin-II

SB-657510

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

96- or 384-well black-walled, clear-bottom plates

Fluorescence plate reader with automated injection capabilities

Procedure:

Seed cells in the microplates and allow them to attach overnight.

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's

instructions. This typically involves incubation for 30-60 minutes at 37°C.

Wash the cells with assay buffer to remove excess dye.
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Add varying concentrations of SB-657510 to the wells and incubate for a short period (e.g.,

15-30 minutes).

Measure the baseline fluorescence.

Add a fixed concentration of urotensin-II (typically the EC80 concentration) to stimulate the

cells.

Immediately measure the change in fluorescence over time.

The inhibitory effect of SB-657510 is determined by the reduction in the urotensin-II-induced

fluorescence signal.

The IC50 value is calculated by plotting the percentage of inhibition against the

concentration of SB-657510.

Vasoconstriction Assay in Isolated Arteries
This ex vivo assay assesses the ability of SB-657510 to antagonize urotensin-II-induced

contraction of blood vessels.

Materials:

Isolated arterial rings (e.g., rat aorta or human arteries)

Organ bath system with force transducers

Krebs-Henseleit solution (gassed with 95% O₂ / 5% CO₂)

Urotensin-II

SB-657510

A vasoconstrictor for pre-contraction (e.g., phenylephrine or KCl)

Procedure:

Mount the arterial rings in the organ baths containing Krebs-Henseleit solution at 37°C.
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Allow the tissues to equilibrate under a resting tension.

Induce a stable contraction with a vasoconstrictor.

Once a stable plateau is reached, cumulatively add increasing concentrations of SB-657510
to determine its direct effect on vascular tone (typically none).

In a separate set of experiments, pre-incubate the arterial rings with varying concentrations

of SB-657510 for a defined period.

Generate a cumulative concentration-response curve for urotensin-II in the absence and

presence of SB-657510.

The antagonistic effect of SB-657510 is observed as a rightward shift in the concentration-

response curve of urotensin-II.

The potency of the antagonism can be quantified by calculating the pA2 value from a Schild

plot.

Conclusion
SB-657510 is a valuable pharmacological tool for investigating the physiological and

pathological roles of the urotensin-II system. Its high potency and selectivity make it a lead

compound for the development of novel therapeutics for cardiovascular diseases. This

technical guide provides a comprehensive overview of its chemical and biological properties,

along with detailed experimental protocols to facilitate further research in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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